Cas no 532-15-0 (7-[5-((1S)-3c-Hydroxy-2,2-dimethyl-6-methylen-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-cumarin)

7-[5-((1S)-3c-Hydroxy-2,2-dimethyl-6-methylen-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-cumarin structure
532-15-0 structure
Product name:7-[5-((1S)-3c-Hydroxy-2,2-dimethyl-6-methylen-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-cumarin
CAS No:532-15-0
MF:C24H30O4
MW:382.492607593536
CID:2004613
PubChem ID:57393597

7-[5-((1S)-3c-Hydroxy-2,2-dimethyl-6-methylen-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-cumarin Chemical and Physical Properties

Names and Identifiers

    • 7-[5-((1S)-3c-Hydroxy-2,2-dimethyl-6-methylen-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-cumarin
    • 7-[5-((1S)-3c-hydroxy-2,2-dimethyl-6-methylene-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-coumarin
    • Farnesiferol B
    • Kopeodin (Farnesiferol B)
    • CHEMBL1082630
    • 532-15-0
    • DTXSID001106980
    • rel-7-[[5-[(1R,3S)-3-Hydroxy-2,2-dimethyl-6-methylenecyclohexyl]-3-methyl-2-penten-1-yl]oxy]-2H-1-benzopyran-2-one
    • Inchi: InChI=1S/C24H30O4/c1-16(5-10-20-17(2)6-11-22(25)24(20,3)4)13-14-27-19-9-7-18-8-12-23(26)28-21(18)15-19/h7-9,12-13,15,20,22,25H,2,5-6,10-11,14H2,1,3-4H3/t20-,22+/m1/s1
    • InChI Key: XXKXCRGLMFAXTK-IRLDBZIGSA-N

Computed Properties

  • Exact Mass: 382.21440943Da
  • Monoisotopic Mass: 382.21440943Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 5.3
  • Topological Polar Surface Area: 55.8Ų

7-[5-((1S)-3c-Hydroxy-2,2-dimethyl-6-methylen-cyclohex-r-yl)-3-methyl-pent-2t-enyloxy]-cumarin Related Literature

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